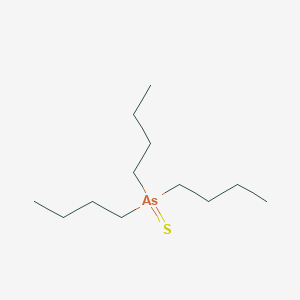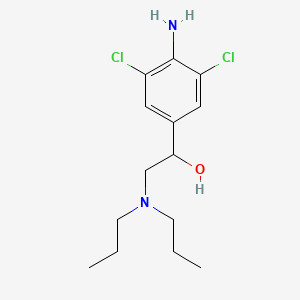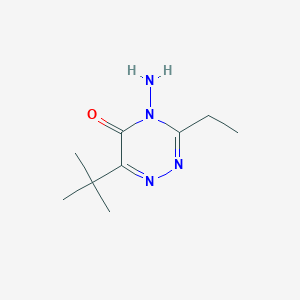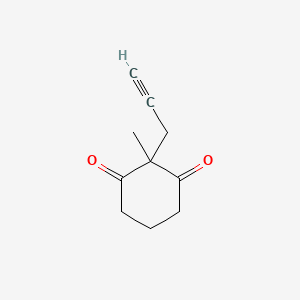![molecular formula C20H17NO2 B14681700 2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid CAS No. 37439-47-7](/img/structure/B14681700.png)
2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid is a complex organic compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the acridine ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA intercalating agent, which can be useful in studying DNA-protein interactions.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid exerts its effects is primarily through DNA intercalation. This involves the insertion of the acridine moiety between DNA base pairs, leading to the disruption of DNA replication and transcription processes. The compound’s planar structure facilitates this intercalation, making it a potent agent in disrupting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9-Dimethyl-9,10-dihydroacridine (DMAC)
- 12,12-Dimethyl-7,12-dihydrobenzo[a]acridine (DMBA)
Uniqueness
2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid stands out due to its specific carboxylic acid functional group, which imparts unique chemical reactivity and potential biological activity. Compared to DMAC and DMBA, this compound’s carboxylic acid group allows for further functionalization and derivatization, expanding its utility in various applications .
Eigenschaften
CAS-Nummer |
37439-47-7 |
|---|---|
Molekularformel |
C20H17NO2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
2,2-dimethyl-1H-benzo[a]acridine-12-carboxylic acid |
InChI |
InChI=1S/C20H17NO2/c1-20(2)10-9-12-7-8-16-17(14(12)11-20)18(19(22)23)13-5-3-4-6-15(13)21-16/h3-10H,11H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
HDJBWSOIUGXWLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C=CC3=NC4=CC=CC=C4C(=C23)C(=O)O)C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


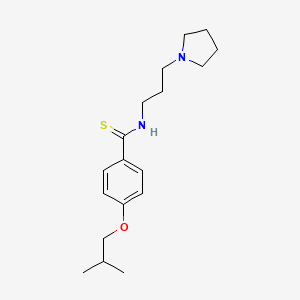
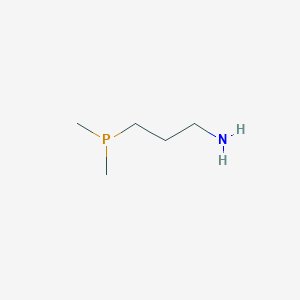
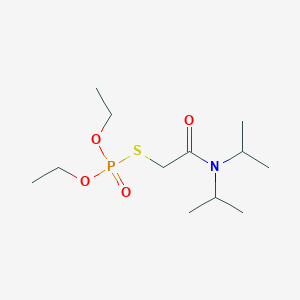
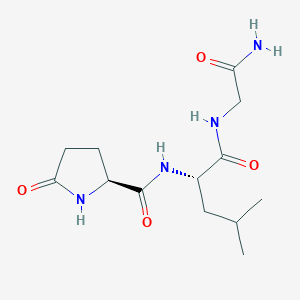
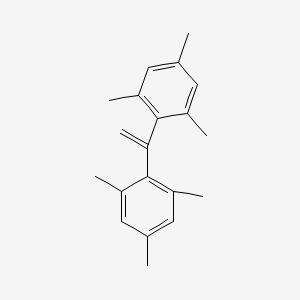
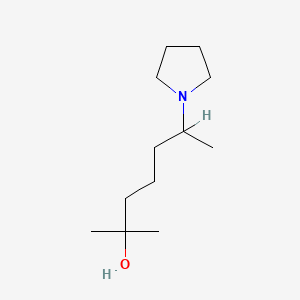
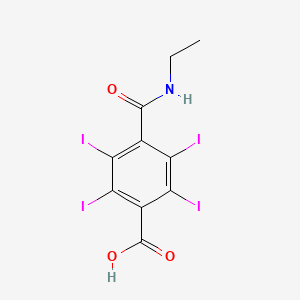
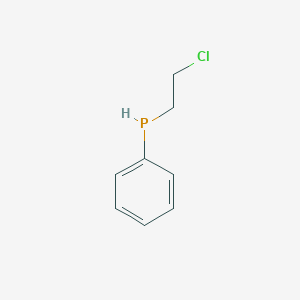

![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
